GSK-LSD1 HCl, also known as GSK-LSD1 dihydrochloride, is a potent and selective inhibitor of lysine-specific demethylase 1, an enzyme involved in various biological processes, including gene regulation and cancer progression. This compound is part of a broader initiative by GlaxoSmithKline to develop chemical probes for epigenetic research. GSK-LSD1 specifically inhibits lysine-specific demethylase 1 with an IC50 value of 16 nM, showcasing over 1000-fold selectivity against other closely related enzymes such as monoamine oxidase A, monoamine oxidase B, and lysine-specific demethylase 2 .
GSK-LSD1 was developed by GlaxoSmithKline and is classified as an irreversible inhibitor of lysine-specific demethylase 1. This classification stems from its mechanism of action, where it binds to the enzyme in a way that permanently disables its activity. The compound is utilized primarily in research settings to explore the role of lysine-specific demethylase 1 in cancer biology and other diseases .
The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. The process begins with the preparation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions. Specific methodologies employed may include:
GSK-LSD1 has a molecular formula of and a molecular weight of approximately 289.24 g/mol. The compound's structure features a piperidine ring, a phenyl group, and a cyclopropyl moiety, which contribute to its binding affinity and selectivity for lysine-specific demethylase 1.
The stereochemistry around the piperidine ring is crucial for its biological activity, as it influences how the compound interacts with the target enzyme .
GSK-LSD1 primarily engages in biochemical interactions with lysine-specific demethylase 1 through competitive inhibition. The binding of GSK-LSD1 to the active site of lysine-specific demethylase 1 prevents substrate access, thereby inhibiting the enzyme's ability to demethylate histones or non-histone proteins.
This mechanism is characterized by:
The mechanism of action for GSK-LSD1 involves its binding to lysine-specific demethylase 1, which alters the enzyme's conformation and inhibits its catalytic activity. By preventing the demethylation of histone H3 at lysine 4 (a critical modification for gene expression), GSK-LSD1 induces changes in gene expression profiles that can affect cellular processes such as differentiation, proliferation, and apoptosis.
Key points include:
GSK-LSD1 dihydrochloride is characterized by several physical and chemical properties:
These properties are essential for laboratory handling and application in biochemical assays.
GSK-LSD1 is primarily used in scientific research focused on understanding the role of lysine-specific demethylase 1 in various diseases, particularly cancer. Its applications include:
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: